3,5-Diphenyl-4H-1,2,4-triazole
Overview
Description
3,5-Diphenyl-4H-1,2,4-triazole is a heterocyclic compound with the molecular formula C14H11N3. It belongs to the class of 1,2,4-triazoles, which are known for their diverse biological and chemical properties. This compound is characterized by the presence of two phenyl groups attached to the 3rd and 5th positions of the triazole ring, making it a significant molecule in various scientific research fields .
Mechanism of Action
Target of Action
The primary targets of 3,5-Diphenyl-4H-1,2,4-triazole are enzymes involved in the biosynthesis of ergosterol . Ergosterol is a major steroid in fungal membranes, and its inhibition leads to disruption of the fungal membranes .
Mode of Action
This compound interacts with its targets by binding to the iron in the heme moiety of the P450-dependent enzyme (CYP 51) . This binding inhibits the synthesis of ergosterol, leading to the accumulation of 14-α-methyl-steroids . The inhibition of ergosterol synthesis disrupts the fungal membranes .
Biochemical Pathways
The affected pathway is the ergosterol biosynthesis pathway. The inhibition of this pathway by this compound leads to the accumulation of 14-α-methyl-steroids . The accumulation of these steroids disrupts the fungal membranes, affecting their function .
Pharmacokinetics
It is known that triazole derivatives can form hydrogen bonds with different targets, which can improve their pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
The molecular and cellular effects of this compound’s action include the disruption of fungal membranes due to the inhibition of ergosterol synthesis . This disruption affects the function of the membranes, leading to the death of the fungal cells .
Biochemical Analysis
Biochemical Properties
Triazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific structure of the triazole derivative.
Cellular Effects
Some triazole derivatives have been shown to have promising anticancer activity, affecting various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Some triazole derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Some triazole derivatives have been shown to have both stimulating and depressing effects on the central nervous system of unanesthetized rats and mice .
Dosage Effects in Animal Models
Some triazole derivatives have been shown to have both stimulating and depressing effects on the central nervous system of unanesthetized rats and mice .
Metabolic Pathways
Some triazole derivatives have been shown to inhibit α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism .
Transport and Distribution
Some triazole derivatives have been shown to have promising applications in organic electronics and organic photovoltaics, suggesting they may interact with transporters or binding proteins .
Subcellular Localization
Some triazole derivatives have been shown to have promising applications in organic electronics and organic photovoltaics, suggesting they may be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diphenyl-4H-1,2,4-triazole typically involves the reaction of benzamidine hydrochloride with various aryl hydrazides in the presence of a base such as potassium carbonate (K2CO3) in an aqueous medium. This eco-friendly method yields the desired product in good to high yields .
Industrial Production Methods: Industrial production methods for 1,2,4-triazoles often involve the cyclization of hydrazinecarboximidamide or the copper-catalyzed reaction of amidoximes with nitriles. These methods are scalable and provide high yields of the desired triazole derivatives .
Chemical Reactions Analysis
Types of Reactions: 3,5-Diphenyl-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3,5-Diphenyl-4H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial properties and is used in the development of new antibiotics.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
1,2,3-Triazole: Another triazole derivative with similar biological activities.
4,5-Diphenyl-1H-1,2,3-triazole: A closely related compound with different substitution patterns.
Uniqueness: 3,5-Diphenyl-4H-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit key enzymes involved in metabolic pathways makes it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
3,5-diphenyl-1H-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3/c1-3-7-11(8-4-1)13-15-14(17-16-13)12-9-5-2-6-10-12/h1-10H,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKQWXGFEKRQQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NN2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70174323 | |
Record name | 1H-1,2,4-Triazole, 3,5-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70174323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2039-06-7 | |
Record name | 3,5-Diphenyl-1H-1,2,4-triazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2039-06-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-1,2,4-Triazole, 3,5-diphenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002039067 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-1,2,4-Triazole, 3,5-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70174323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Diphenyl-4H-1,2,4-triazole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WV4QRC6HBM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the analgesic properties of 3,5-Diphenyl-1H-1,2,4-triazole derivatives?
A: Research indicates that certain derivatives of 3,5-Diphenyl-1H-1,2,4-triazole, specifically those with substituted pyrazole rings at the 1-position, exhibit promising antinociceptive activity. Studies using animal models have demonstrated both peripherally and centrally acting analgesic effects []. For instance, compounds with specific substitutions showed significant pain reduction in the acetic acid-induced writhing test (peripheral activity) and the hot plate test (central activity) []. These findings suggest potential applications for these derivatives in pain management.
Q2: How does the structure of 3,5-Diphenyl-1H-1,2,4-triazole derivatives influence their antimicrobial activity?
A: Studies show that the antimicrobial activity of 3,5-Diphenyl-1H-1,2,4-triazole derivatives is significantly influenced by the nature and position of substituents on the core structure []. For example, incorporating a pyrazole ring with specific substitutions at the 1-position of 3,5-Diphenyl-1H-1,2,4-triazole resulted in compounds with notable antibacterial and antifungal activity []. This highlights the importance of structure-activity relationship (SAR) studies in optimizing the antimicrobial properties of these compounds.
Q3: What synthetic strategies have been explored for 3,5-Diphenyl-1H-1,2,4-triazole derivatives?
A: Researchers have successfully employed microwave-assisted synthesis to efficiently obtain 1-[5-(substituted aryl)-1H-pyrazol-3-yl]-3,5-diphenyl-1H-1,2,4-triazole derivatives []. This method involves the cyclization of pre-synthesized chalcones of 3,5-diphenyl-1H-1,2,4-triazole with hydrazine hydrate under mild acidic conditions and microwave irradiation []. This approach offers advantages such as reduced reaction times and higher yields compared to conventional heating methods.
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